molecular formula C17H21N3O4S2 B3003848 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1396863-47-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No.: B3003848
CAS No.: 1396863-47-0
M. Wt: 395.49
InChI Key: NRRRKWKBLSTWSW-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-26(22,23)20-8-6-12(7-9-20)16(21)24-13-10-19(11-13)17-18-14-4-2-3-5-15(14)25-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRRKWKBLSTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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